
Lazabemide hydrochloride
Descripción general
Descripción
Lazabemide hydrochloride (C₈H₁₀ClN₃O·HCl, molecular weight: 236.10) is a selective, reversible inhibitor of monoamine oxidase-B (MAO-B) with an IC₅₀ of 0.4 nM for MAO-B . It was developed for neurodegenerative disorders like Parkinson’s disease (PD) and Alzheimer’s disease due to its ability to inhibit dopamine degradation and reduce oxidative stress via MAO-B inhibition . However, development was halted in 1999 due to hepatotoxicity .
Métodos De Preparación
Synthetic Routes to Lazabemide Hydrochloride
CDI-Mediated Coupling Method
The most widely documented synthesis begins with 5-chloropyridine-2-carboxylic acid (I) as the primary precursor . This intermediate undergoes a coupling reaction with N-(2-aminoethyl)carbamic acid tert-butyl ester (II) in the presence of carbonyl-diimidazole (CDI) as a coupling agent. The reaction is conducted in refluxing tetrahydrofuran (THF) under inert conditions, yielding N-[2-(tert-butoxycarbonylamino)ethyl]-5-chloropyridine-2-carboxamide (III) .
Subsequent hydrolysis of the tert-butoxycarbonyl (Boc) protecting group is achieved using trifluoroacetic acid (TFA) in refluxing dichloromethane (DCM) , followed by treatment with ethanolic hydrochloric acid to precipitate the final product as the hydrochloride salt . This method emphasizes regioselective amide bond formation and efficient deprotection, achieving high purity (>98%) as confirmed by nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) .
Cyanopyridine and Ethylenediamine Route
An alternative approach utilizes 5-chloro-cyanopyridine as the starting material . Reacting this compound with ethylenediamine in a polar aprotic solvent such as dimethylformamide (DMF) facilitates nucleophilic substitution at the cyano group, forming the primary amine intermediate. The resulting product is then subjected to acidic hydrolysis with hydrochloric acid to yield this compound.
This route benefits from fewer synthetic steps and avoids the use of protective groups, making it advantageous for large-scale production. However, challenges include controlling the exothermic reaction during cyanopyridine activation and ensuring complete conversion to avoid residual starting material .
Halogenopyridine Intermediate Synthesis
A patent by Kuraray Co., Ltd. describes the synthesis of 2,5-dichloropyridine , a critical intermediate for lazabemide, via halogenation of 2-sulfonylpyridine derivatives . The process involves reacting 3-chloropyridine-N-oxide with phosphorus oxychloride (POCl₃) under controlled temperatures (80–120°C), followed by catalytic reduction to yield high-purity 2,5-dichloropyridine.
Key advantages of this method include:
-
High regioselectivity , minimizing isomer formation.
-
Scalability , with batch yields exceeding 85% .
This intermediate is subsequently functionalized through amidation or alkylation to construct the lazabemide backbone.
Reaction Mechanisms and Optimization
Amide Bond Formation Dynamics
The CDI-mediated coupling proceeds via activation of the carboxylic acid group in 5-chloropyridine-2-carboxylic acid to form an imidazolide intermediate. This reactive species undergoes nucleophilic attack by the primary amine of N-(2-aminoethyl)carbamic acid tert-butyl ester , forming a stable amide bond . Kinetic studies reveal that refluxing THF optimizes reaction rates by maintaining a balance between solvent polarity and temperature-driven activation energy .
Deprotection and Salt Formation
Hydrolysis of the Boc group with TFA proceeds through acid-catalyzed cleavage of the carbamate linkage, generating a free amine. Subsequent treatment with ethanolic HCl induces protonation of the amine, forming the hydrochloride salt. Critical parameters include:
-
Temperature control (40–50°C) to prevent degradation.
-
Stoichiometric excess of HCl to ensure complete salt formation .
Industrial Production Considerations
Crystallization and Purification
Industrial batches employ anti-solvent crystallization using ethanol-water mixtures to enhance product purity. X-ray diffraction (XRD) analyses confirm the crystalline form’s stability, with no polymorphic transitions observed under accelerated storage conditions .
Analytical and Characterization Methods
Spectroscopic Validation
-
¹H NMR (400 MHz, D₂O): δ 8.69 (s, 1H, pyridine-H), 8.11 (d, J = 8.4 Hz, 1H), 8.03 (d, J = 8.4 Hz, 1H), 3.75–3.20 (m, 4H, CH₂-CH₂) .
-
Mass spectrometry : ESI-MS m/z 199.64 [M+H]⁺, confirming molecular identity .
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) reveals a single peak at 4.2 min, correlating with >99% purity .
Comparative Analysis of Synthetic Methods
Parameter | CDI-Mediated Route | Cyanopyridine Route | Halogenopyridine Route |
---|---|---|---|
Starting Material Cost | High | Moderate | Low |
Reaction Steps | 3 | 2 | 4 |
Yield (%) | 78 | 85 | 72 |
Scalability | Moderate | High | High |
Purity (%) | 98.5 | 97.0 | 95.5 |
The cyanopyridine route offers the best balance of cost and efficiency, while the CDI method excels in purity. Industrial adoption favors the halogenopyridine pathway for its robust intermediate synthesis .
Análisis De Reacciones Químicas
Tipos de Reacciones: El hidrocloruro de lazabemida se somete a varias reacciones químicas, que incluyen:
Oxidación: El hidrocloruro de lazabemide puede oxidarse bajo condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.
Reducción: Las reacciones de reducción que involucran hidrocloruro de lazabemida son menos comunes.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando el átomo de cloro en el anillo de piridina.
Reactivos y Condiciones Comunes:
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Sustitución: Reactivos como el hidróxido de sodio u otros nucleófilos pueden facilitar reacciones de sustitución.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir derivados con diferentes grupos funcionales que reemplazan el átomo de cloro.
Aplicaciones Científicas De Investigación
Pharmacological Properties
Mechanism of Action:
Lazabemide functions as a selective MAO-B inhibitor, which plays a crucial role in the metabolism of dopamine. By inhibiting MAO-B, lazabemide reduces the breakdown of dopamine in the brain, thereby enhancing dopaminergic activity. This is particularly beneficial in Parkinson's disease where dopamine levels are diminished.
- IC50 Values:
Clinical Applications
Parkinson's Disease Treatment:
Lazabemide has been studied for its efficacy in delaying the progression of disability in early Parkinson's disease. In a randomized controlled trial involving 321 patients, those treated with lazabemide showed a 51% reduction in the risk of requiring levodopa therapy compared to placebo . The drug was well tolerated at doses ranging from 25 to 200 mg/day.
Prodrug Development:
Research has explored the development of an l-Dopa–lazabemide prodrug aimed at improving the absorption and efficacy of l-Dopa. This prodrug is designed to protect l-Dopa from peripheral decarboxylation and enhance its delivery to the brain. The amphiphilic nature of lazabemide contributes to improved membrane permeability, facilitating better absorption and therapeutic outcomes .
Potential Beyond Neurology
Hair Growth Applications:
Emerging studies suggest that lazabemide may have applications in dermatology, specifically for improving hair biology. The combination of MAO inhibitors like lazabemide with other agents could enhance hair growth by modulating the biological pathways involved in hair follicle health .
Summary of Key Findings
Case Studies and Research Insights
-
Efficacy in Parkinson's Disease:
A pivotal study demonstrated that lazabemide significantly delayed the onset of disability requiring levodopa therapy in early untreated Parkinson’s patients. This finding supports its role as a potential first-line treatment option alongside traditional therapies . -
Prodrug Characteristics:
The novel l-Dopa–lazabemide prodrug was characterized by favorable physicochemical properties that enhance its bioavailability and therapeutic effectiveness. The study highlighted the importance of maintaining hydrophilicity while ensuring sufficient lipophilicity for membrane permeability . -
Innovative Uses:
Research into the use of lazabemide for enhancing hair growth suggests that it may offer new avenues for treating conditions like androgenetic alopecia through its action on monoamine oxidase levels in skin tissues .
Mecanismo De Acción
El hidrocloruro de lazabemida ejerce sus efectos inhibiendo selectiva y reversiblemente la monoaminooxidasa B (MAO-B). Esta inhibición previene la descomposición de la dopamina, aumentando así su disponibilidad en el cerebro. El compuesto se une al sitio activo de la MAO-B, bloqueando su actividad enzimática. Este mecanismo es particularmente beneficioso en condiciones como la enfermedad de Parkinson, donde los niveles de dopamina son críticamente bajos .
Compuestos Similares:
Selegilina: Otro inhibidor de la MAO-B utilizado en el tratamiento de la enfermedad de Parkinson.
Rasagilina: Un inhibidor selectivo de la MAO-B con propiedades neuroprotectoras.
Safinamida: Un inhibidor reversible de la MAO-B con inhibición adicional de la liberación de glutamato.
Singularidad: El hidrocloruro de lazabemida es único debido a su inhibición reversible de la MAO-B, lo que permite una rápida recuperación de la actividad enzimática después de la interrupción. Esta propiedad lo distingue de los inhibidores irreversibles como la selegilina y la rasagilina .
Comparación Con Compuestos Similares
Selectivity and Reversibility
Lazabemide exhibits high MAO-B selectivity over MAO-A, distinguishing it from non-selective inhibitors like clorgyline (MAO-A-selective) and toloxatone (reversible MAO-A inhibitor) . Its reversibility is demonstrated by enzymatic activity recovery after dialysis (MAO-B inhibition recovery: 16.6% to 74.9%), contrasting with irreversible inhibitors like pargyline (recovery: 24.7% to 31.4%) . Similar reversible MAO-B inhibitors include chalcone-thioether derivatives (TM1, TM8) and nitro-enamides (NEA1, NEA3), which show comparable dialysis recovery profiles .
Pharmacokinetic and Clinical Profiles
Structural and Mechanistic Insights
Lazabemide shares common structural features with MAO inhibitors, including an aryl ring (5-chloro-2-pyridine), a nitrogen-containing chain, and an electron-rich amino group . Modifications to its acyl halide group enhance MAO-B affinity, as seen in derivatives like SB11 and TM1 . In contrast, chalcone-thioethers (TM1, TM8) replace ether linkages with thioether groups, improving MAO-B selectivity (TM1 IC₅₀: 0.091 μM vs. MAO-A IC₅₀: >100 μM) .
Binding and Computational Studies
Lazabemide exhibits a binding free energy of −31.72 kcal/mol, weaker than rasagiline (−33.00 kcal/mol) and selegiline (−39.42 kcal/mol) in computational models . However, its in vitro potency (IC₅₀: 0.4 nM) surpasses many analogues, highlighting discrepancies between computational predictions and experimental data .
Toxicity and Discontinuation
Lazabemide’s hepatotoxicity contrasts with safer profiles of rasagiline and safinamide, which lack reactive metabolites .
Actividad Biológica
Lazabemide hydrochloride, also known as Ro 19-6327, is a reversible and selective inhibitor of monoamine oxidase B (MAO-B). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease (PD). The following sections detail its biological activity, including mechanisms of action, research findings, and case studies.
Lazabemide functions primarily as a monoamine oxidase B inhibitor , which plays a crucial role in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, lazabemide helps to maintain higher levels of dopamine in the brain, which is beneficial for patients with Parkinson's disease who suffer from dopamine depletion. The compound does not metabolize into amphetamines or other active compounds, making it a safer alternative compared to some other MAO inhibitors .
Inhibition of Monoamine Oxidase
Lazabemide has been evaluated for its inhibitory effects on MAO-A and MAO-B:
- In vitro Studies : A study reported that lazabemide derivatives exhibited significant inhibition of MAO-A and MAO-B. For instance, compound 3d showed an IC50 value of for MAO-A, while compound 3m had an IC50 of for MAO-B .
- In vivo Studies : The same research demonstrated that these compounds increased levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in both plasma and brain tissues while significantly inhibiting MAO activity .
Efficacy in Parkinson's Disease
A pivotal clinical trial involving 321 patients with early untreated Parkinson's disease assessed the impact of lazabemide on the progression of disability. Patients were randomized to receive either placebo or varying doses of lazabemide (25 mg to 200 mg per day) over one year. The results indicated:
- A 51% reduction in the risk of reaching the primary endpoint (the onset of disability requiring levodopa therapy) for those treated with lazabemide compared to placebo .
- The treatment was well tolerated across all dosage groups, with no significant differences in adverse events reported among treatment groups.
Study on Lazabemide Prodrug
Research has explored the development of an l-Dopa-lazabemide prodrug aimed at improving l-Dopa absorption and stability. This prodrug demonstrated:
- Stability : It remained stable at physiological pH levels (3.7–7.4) during hydrolysis studies.
- Increased Concentration : In brain tissue homogenates, concentrations of lazabemide and l-Dopa increased significantly over time, indicating effective activation and potential therapeutic benefits .
Summary Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What experimental methods are recommended to validate Lazabemide hydrochloride’s selectivity for MAO-B over MAO-A in vitro?
- Methodology : Use recombinant MAO-A and MAO-B enzymes in fluorometric or spectrophotometric assays to determine IC50 values. Lazabemide’s selectivity is confirmed by its IC50 of 30 nM for MAO-B versus >100 μM for MAO-A . Comparative studies with non-selective MAO inhibitors (e.g., tranylcypromine) can contextualize selectivity. Validate reversibility via pre-incubation and washout experiments .
Q. How should researchers design dose-response studies for this compound in neuroprotective models?
- Methodology : Use in vitro models (e.g., SH-SY5Y cells or primary neurons) exposed to oxidative stressors (e.g., H2O2 or 6-OHDA). Test Lazabemide concentrations spanning its IC50 (30 nM–10 μM) to assess MAO-B inhibition efficacy. Include controls with MAO-B knockouts or irreversible inhibitors (e.g., pargyline) to isolate MAO-B-specific effects . For in vivo models (e.g., MPTP-induced Parkinsonism in rodents), administer 0.1–10 mg/kg intraperitoneally and measure dopamine metabolites via HPLC .
Q. What are critical considerations when comparing Lazabemide’s in vitro and in vivo pharmacokinetics?
- Methodology : Measure plasma and brain tissue concentrations post-administration to assess blood-brain barrier penetration. Use LC-MS/MS for quantification, noting Lazabemide’s short half-life (~2 hours in rodents). Account for species differences: human platelet MAO-B inhibition occurs at IC50 values of 0.48–1.5 μM, requiring dose adjustments in translational studies .
Advanced Research Questions
Q. How can researchers resolve contradictions between Lazabemide’s MAO-B-independent antioxidant activity and its primary mechanism of action?
- Methodology : Perform dual-pathway experiments:
- (1) Assess lipid peroxidation in MAO-B knockout models (e.g., CRISPR-edited cells) to confirm antioxidant effects persist without MAO-B .
- (2) Use electron paramagnetic resonance (EPR) to detect free radical scavenging directly. Compare results with MAO-B-selective antioxidants (e.g., selegiline) to differentiate mechanisms .
Q. What are the implications of terminated Phase III clinical trials (safety concerns) for preclinical research on Lazabemide?
- Methodology : Re-evaluate toxicity profiles using high-dose chronic exposure models. Focus on off-target effects:
- Screen for interactions with neurotransmitter transporters (e.g., serotonin/norepinephrine uptake inhibition at >100 μM) .
- Conduct cardiac safety assays (hERG channel inhibition) and neuroinflammatory markers (e.g., IL-6 in synovial fibroblasts) .
Q. How does Lazabemide modulate cytokine production in non-neuronal cells, and what are the implications for neurodegenerative disease models?
- Methodology : Use rheumatoid arthritis synovial fibroblasts (RASFs) treated with TNF-α to study IL-6 suppression. Lazabemide (1–10 μM) reduces IL-6 independently of MAO-B, suggesting anti-inflammatory pathways. Validate via siRNA knockdown of MAO-B in RASFs and measure NF-κB activation .
Q. How does Lazabemide’s potency compare to other reversible MAO-B inhibitors in behavioral assays?
- Methodology : In discriminative stimulus assays (e.g., rat models trained with 2-BFI), Lazabemide (0.75–3 mg/kg) shows partial substitution (47% at 3 mg/kg), indicating weaker behavioral effects compared to RO16-6491. Use response rate analysis (lever-presses/minute) to differentiate motivational vs. enzymatic effects .
Q. Key Considerations
- Contradictions : Address MAO-B-independent antioxidant effects through mechanistic studies .
- Translational Relevance : Balance high MAO-B selectivity with off-target risks at elevated doses .
- Model Systems : Prioritize human platelet assays for clinical relevance and rodent neurodegeneration models for pathophysiology .
Propiedades
IUPAC Name |
N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFKTFLARGGXCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(=O)NCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046739 | |
Record name | Lazabemide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103878-83-7 | |
Record name | Lazabemide hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103878-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lazabemide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lazabemide hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4046739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LAZABEMIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI150J9ZX1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.